Acpt-I
Overview
Description
The field of computer-aided synthesis planning (CASP) has significantly advanced with the application of machine learning, offering new pathways for the synthesis and analysis of complex molecules like Acpt-I. CASP aims to accelerate the synthesis process by providing detailed reaction schemes from molecular structures to purchasable materials through chemically feasible steps (Coley, Green, & Jensen, 2018).
Synthesis Analysis
Synthesis at the chemistry and biology interface highlights the potential for innovative molecule generation with defined properties, suggesting a blend of traditional and biosynthetic approaches could be fruitful for synthesizing complex molecules such as Acpt-I (Wu & Schultz, 2009).
Molecular Structure Analysis
Understanding and representing chemical structures are foundational for synthesis planning and property prediction. The International Chemical Identifier (InChI) and other notations enable the machine-readable representation of molecular structures, crucial for the accurate synthesis and analysis of molecules like Acpt-I (Warr, 2011).
Chemical Reactions and Properties
The development of neural network-based models for predicting the outcomes of chemical reactions, including product formation and synthesis accessibility, represents a significant advancement in understanding and predicting the chemical reactions and properties of molecules such as Acpt-I (Schwaller et al., 2020).
Physical Properties Analysis
The synthesis and analysis of molecular structures, utilizing algorithms and programs, allow for a comprehensive understanding of a molecule's physical properties. This approach can be applied to predict the physical properties of compounds like Acpt-I, highlighting the importance of molecular analysis in process synthesis (Serov, Elyashberg, & Gribov, 1976).
Chemical Properties Analysis
Recent advances in machine learning and AI have paved the way for accurate predictions of chemical properties based on molecular structure, enabling a deeper understanding of a molecule's chemical properties without exhaustive empirical testing. This technology can be applied to analyze the chemical properties of Acpt-I, optimizing synthesis routes and predicting reactivity and stability (Puzzarini, 2016).
Scientific Research Applications
Neuroprotective Potential in Ischemic Stroke : ACPT-I has shown effectiveness in mitigating oxygen-glucose deprivation-evoked neuronal cell death and reducing infarction volume in stroke models. It may also improve functional deficits post-ischemia (Domin et al., 2016).
Anxiolytic and Antidepressant Effects : ACPT-I has demonstrated dose-dependent anxiolytic-like activity and antidepressant-like effects in rat models, suggesting its potential as a new class of anxiolytics or antidepressants (Tatarczyńska et al., 2002).
Effectiveness in Hypertensive Rats Post-Stroke : In studies with hypertensive rats, ACPT-I not only reduced brain infarction but also improved locomotor activity and sensorimotor functions following ischemic stroke (Domin et al., 2018).
Role in Amelogenesis Imperfecta : Mutations in ACPT, which encodes testicular acid phosphatase, are linked to hypoplastic amelogenesis imperfecta, a genetic disorder affecting tooth enamel. This highlights ACPT's crucial role in amelogenesis (Seymen et al., 2016).
Involvement in the Serotonergic and GABAergic Systems : ACPT-I's anxiolytic-like effects are mediated by the GABAergic and serotonergic systems, indicating its complex pharmacological profile (Stachowicz et al., 2009).
Optimization of Particle Accelerators for Therapy : ACPT has also been used in the context of optimizing parameters for circular particle accelerators for proton beam therapy, showing its applications in medical technology (Campos & Campos, 2019).
Future Directions
properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acpt-I |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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